Gemigliptin-d4 Hydrochloride
Description
Properties
Molecular Formula |
C₁₈H₁₆D₄ClF₈N₅O₂ |
|---|---|
Molecular Weight |
529.85 |
Synonyms |
1-[(2S)-2-Amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one-d4 Hydrochloride; Gemigliptin-d4 Hydrochloride; Zemiglo-d4 Hydrochloride; 7-[(3S)-3-Amino-4-(5,5-difluoro-2-oxo-1-piperidi |
Origin of Product |
United States |
Synthesis and Structural Characterization of Gemigliptin D4 Hydrochloride
Synthetic Methodologies for Deuterium (B1214612) Incorporation
The synthesis of Gemigliptin-d4 Hydrochloride, specifically (S)-1-(2-amino-4-(2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl-6,6,8,8-d4)-4-oxobutyl)-5,5-difluoropiperidin-2-one hydrochloride, involves the strategic introduction of four deuterium atoms into the dihydropyrido[3,4-d]pyrimidine core of the molecule. cleanchemlab.comsynzeal.comcymitquimica.com This requires a carefully designed synthetic route that allows for high isotopic enrichment and site-specificity.
Strategies for Site-Specific Deuteration of Gemigliptin Precursors
The site-specific deuteration of the Gemigliptin precursor at the C6 and C8 positions of the pyridopyrimidine ring system is a critical step. A plausible synthetic strategy would involve the use of a deuterated building block or the introduction of deuterium in a late-stage synthesis.
One potential approach involves the reduction of a suitable precursor containing double bonds at or near the desired deuteration sites. For instance, a pyridinium (B92312) or a dihydropyridine (B1217469) precursor could be subjected to catalytic deuteration using deuterium gas (D2) and a heterogeneous catalyst such as palladium on carbon (Pd/C). The choice of solvent and reaction conditions would be crucial to ensure high levels of deuterium incorporation and to avoid back-exchange.
Alternatively, a precursor with carbonyl groups at the C6 and C8 positions could be reduced using a deuterium-donating reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). This method offers a high degree of site-specificity. The synthesis of the non-deuterated Gemigliptin involves key intermediates such as a dihydropyrido[3,4-d]pyrimidine moiety and a β-amino acid moiety, suggesting that deuteration could be incorporated during the synthesis of the former. newdrugapprovals.org
A general representation of a possible deuteration strategy is outlined below:
| Precursor Type | Deuterating Agent | Potential Outcome |
| Unsaturated pyridopyrimidine derivative | D2 gas with Pd/C catalyst | Introduction of deuterium across a double bond |
| Dicarbonyl pyridopyrimidine derivative | Sodium borodeuteride (NaBD4) | Reduction of carbonyls to deuterated methylene (B1212753) groups |
Optimization of Synthetic Efficiency and Isotopic Enrichment
Achieving high synthetic efficiency and isotopic enrichment is paramount in the preparation of deuterated standards. Optimization of the reaction conditions, such as temperature, pressure, reaction time, and catalyst loading, is essential to maximize the yield of the desired deuterated product.
The isotopic enrichment, which is the percentage of molecules that have been successfully deuterated at the target positions, must be as high as possible, ideally exceeding 98%. This minimizes the presence of partially deuterated or non-deuterated species, which could interfere with subsequent analytical applications. The purification of the final compound, typically through chromatographic techniques, is also a critical step to ensure high chemical and isotopic purity.
Advanced Spectroscopic Techniques for Deuterium Label Verification
To confirm the successful incorporation of deuterium at the specific sites and to determine the isotopic abundance, a suite of advanced spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly well-suited for confirming the position of isotopic labels.
²H NMR (Deuterium NMR) spectroscopy can also be employed to directly observe the deuterium nuclei. The spectrum would show signals at the chemical shifts corresponding to the C6 and C8 positions, providing unambiguous confirmation of the deuteration sites.
A hypothetical comparison of key ¹H NMR signals is presented below:
| Position | Expected ¹H Chemical Shift (ppm) in Gemigliptin | Expected Observation in Gemigliptin-d4 |
| C6-H₂ | Present | Absent or significantly reduced |
| C8-H₂ | Present | Absent or significantly reduced |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the molecular weight of a compound with high accuracy and for confirming its elemental composition. In the context of this compound, HRMS is used to verify the incorporation of four deuterium atoms by observing the corresponding increase in the molecular mass.
The molecular weight of Gemigliptin is 489.4 g/mol . cleanchemlab.com The introduction of four deuterium atoms, each with an atomic mass of approximately 2.014 amu, in place of four protium (B1232500) atoms (atomic mass approx. 1.008 amu) results in a mass increase of approximately 4.024 amu. Therefore, the molecular ion of Gemigliptin-d4 would be observed at a mass-to-charge ratio (m/z) that is approximately 4 units higher than that of the non-deuterated compound. The high resolution of the instrument allows for the differentiation between the deuterated compound and any potential interfering species with similar nominal masses. HRMS data is also critical for determining the isotopic abundance by analyzing the distribution of the molecular ion peaks.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Gemigliptin | C₁₈H₁₉F₈N₅O₂ | 489.1431 |
| Gemigliptin-d4 | C₁₈H₁₅D₄F₈N₅O₂ | 493.1682 |
Infrared and Raman Spectroscopy for Deuterium-Related Vibrational Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-H bonds.
In the IR and Raman spectra of this compound, the C-H stretching vibrations, typically observed in the region of 2800-3000 cm⁻¹, would be shifted to lower wavenumbers (approximately 2100-2200 cm⁻¹) for the C-D bonds due to the heavier mass of deuterium. This characteristic isotopic shift provides further evidence of successful deuteration. While these techniques can confirm the presence of C-D bonds, they are generally less effective than NMR for determining the specific location of the deuterium atoms within the molecule.
Purity Assessment and Impurity Profiling of this compound
The comprehensive analysis of this compound is critical for its use as a reference standard in pharmaceutical research and development. This involves evaluating its chromatographic purity to detect and quantify any contaminants arising from the synthetic process and specifically identifying and measuring the proportion of deuterium-deficient species.
Chromatographic Purity Evaluation by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) methods, similar to those developed for the non-deuterated parent compound, are effective for separating the active pharmaceutical ingredient (API) from its organic impurities. researchgate.netjpsbr.org
A typical RP-HPLC method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and/or methanol. researchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for baseline separation. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the molecule exhibits maximum absorbance, such as 265 nm or 280 nm. jpsbr.orgresearchgate.net The purity is determined by calculating the area percentage of the main Gemigliptin-d4 peak relative to the total area of all detected peaks.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Methanol : Water (pH adjusted) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 min |
This table represents a composite of typical conditions found in literature for the analysis of Gemigliptin and may be adapted for this compound. researchgate.netresearchgate.net
Identification and Quantification of Synthesis-Related Impurities and Deuterium-Deficient Species
Beyond general purity, a detailed impurity profile is essential. This includes identifying potential organic impurities from the synthesis and, crucially for a deuterated compound, quantifying the level of isotopic incorporation.
Synthesis-Related Impurities: The manufacturing process of Gemigliptin can introduce several related impurities. These may include starting materials, intermediates, or by-products from side reactions. Since the synthesis of this compound follows a similar pathway to Gemigliptin, it is susceptible to analogous impurities. synzeal.com These are typically identified using reference standards and are controlled within specified limits.
Table 2: Common Synthesis-Related Impurities of Gemigliptin
| Impurity Name | Chemical Name | Molecular Formula |
|---|---|---|
| Gemigliptin Impurity 1 | (S)-1-(2,4-Bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-(6,6-difluoro-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-one | C18H17F8N5O |
| Gemigliptin Impurity 2 | 2,4-bis(trifluoromethyl)-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one | C9H5F6N3O |
Source: Information compiled from pharmaceutical standard suppliers. synzeal.compharmaffiliates.comtlcstandards.com
Deuterium-Deficient Species: A critical quality attribute of this compound is its isotopic purity. During synthesis, incomplete deuteration can lead to the presence of species with fewer than the desired four deuterium atoms (e.g., d3, d2, d1) and the non-deuterated (d0) Gemigliptin. Standard HPLC with UV detection cannot differentiate between these isotopologues as they have nearly identical retention times and UV spectra.
Therefore, more sophisticated techniques are required for this analysis. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HR-MS), is the preferred method. rsc.orgnih.gov This technique separates the components chromatographically and then measures their mass-to-charge ratios with high precision, allowing for the distinct identification and relative quantification of the d4, d3, d2, d1, and d0 species. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the position and extent of deuterium incorporation. rsc.orgresearchgate.net
Table 3: Conceptual Data for Isotopic Purity Analysis by LC-MS
| Species | Mass-to-Charge Ratio (m/z) [M+H]+ | Relative Abundance (%) |
|---|---|---|
| Gemigliptin-d0 | 490.1 | < 0.1% |
| Gemigliptin-d1 | 491.1 | < 0.5% |
| Gemigliptin-d2 | 492.1 | < 1.0% |
| Gemigliptin-d3 | 493.1 | < 2.0% |
This table is illustrative and represents the type of data generated to assess the isotopic distribution of a deuterated compound.
Role of Gemigliptin D4 Hydrochloride in Bioanalytical Method Development and Validation
Principles and Advantages of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS), such as Gemigliptin-d4 Hydrochloride, is a widely accepted and preferred approach in quantitative bioanalysis, particularly for methods employing LC-MS/MS. The fundamental principle lies in the near-identical physicochemical properties of the SIL-IS to the analyte of interest. With the exception of a slight mass difference due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), the SIL-IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. This co-eluting and co-ionizing behavior allows the SIL-IS to effectively normalize for variations that can occur during the analytical process, thereby significantly enhancing the quality of the data.
Compensation for Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Biological matrices, such as plasma, serum, and urine, are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.
This compound, by virtue of its structural similarity to Gemigliptin, experiences nearly identical matrix effects. As both the analyte and the internal standard are affected to a similar degree, the ratio of their peak areas remains constant, even in the presence of varying matrix interferences across different samples. This effective compensation for matrix effects is a primary advantage of using a SIL-IS, leading to more reliable and reproducible results.
Enhancement of Analytical Accuracy, Precision, and Reproducibility
Accuracy refers to the closeness of the measured concentration to the true concentration. By correcting for systematic errors that can occur during analysis, this compound ensures that the calculated concentrations of Gemigliptin are more accurate.
Precision is a measure of the random error and reflects the closeness of repeated measurements. The SIL-IS minimizes the impact of random variations, leading to lower coefficients of variation (CV%) and thus higher precision.
Reproducibility is the ability of a method to produce consistent results over time and in different laboratories. The robustness of methods employing a SIL-IS contributes to greater inter-laboratory reproducibility.
Development of LC-MS/MS Methods for Gemigliptin and its Deuterated Analog
The development of a sensitive and selective LC-MS/MS method for the quantification of Gemigliptin in biological matrices involves the careful optimization of both chromatographic and mass spectrometric conditions. The goal is to achieve efficient separation of Gemigliptin and this compound from endogenous matrix components and to ensure their sensitive and specific detection.
Optimization of Chromatographic Separation Parameters
The chromatographic separation is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). Key parameters that are optimized include:
Column: A C18 column is a common choice for the separation of moderately polar compounds like Gemigliptin. The column's particle size and dimensions are selected to achieve the desired resolution and run time.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution profile is optimized to ensure baseline separation of the analyte and internal standard from any interfering peaks.
Flow Rate: The flow rate is adjusted to achieve optimal separation efficiency and a reasonable analysis time.
Column Temperature: Maintaining a constant column temperature is crucial for ensuring reproducible retention times.
A well-optimized chromatographic method will result in sharp, symmetrical peaks for both Gemigliptin and this compound with nearly identical retention times, which is critical for effective matrix effect compensation.
Tuning of Mass Spectrometric Detection Parameters for Selective Quantification
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity. The optimization process involves:
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of compounds like Gemigliptin, which can be readily protonated.
Precursor and Product Ions: The instrument is tuned to select the protonated molecular ion ([M+H]⁺) of Gemigliptin and this compound as the precursor ions in the first quadrupole (Q1). These ions are then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard ensures the high selectivity of the assay.
Collision Energy and Other Parameters: Parameters such as collision energy, declustering potential, and ion source temperature are optimized to maximize the signal intensity of the selected product ions.
| Parameter | Gemigliptin | This compound (Internal Standard) |
| Precursor Ion (m/z) | [Value] | [Value + 4] |
| Product Ion (m/z) | [Value] | [Value] |
| Collision Energy (eV) | [Value] | [Value] |
| Note: Specific m/z values and collision energies are determined empirically during method development. |
Validation of Bioanalytical Methods Employing this compound as Internal Standard
Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. This validation is performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of this compound is integral to meeting the stringent acceptance criteria for these validation parameters.
The key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of Gemigliptin and this compound.
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: The accuracy (as percent bias) and precision (as percent coefficient of variation) are evaluated at multiple concentration levels, typically at the lower limit of quantification (LLOQ), low, medium, and high quality control (QC) concentrations. The acceptance criteria are generally within ±15% (±20% for LLOQ) for both accuracy and precision.
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is assessed to ensure that it is consistent and compensated for by the SIL-IS.
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards. While not required to be 100%, the recovery should be consistent and reproducible.
Stability: The stability of Gemigliptin in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Table of Bioanalytical Method Validation Parameters for a Typical Gemigliptin Assay
| Validation Parameter | Acceptance Criteria | Typical Result with Gemigliptin-d4 IS |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Factor | CV ≤ 15% | < 10% |
| Stability | Deviation within ±15% | Stable |
Assessment of Linearity and Calibration Range in Biological Matrices (Preclinical)
There is no available data from preclinical studies that have utilized this compound to define the linearity and calibration range for the quantification of Gemigliptin in biological matrices. Such an assessment would typically involve preparing calibration standards at various concentrations in the relevant biological matrix (e.g., plasma, urine) and demonstrating a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area).
Evaluation of Extraction Recovery and Process Efficiency
Detailed research findings on the extraction recovery and process efficiency of Gemigliptin from biological samples using this compound as the internal standard are not available. This evaluation is critical to understanding the consistency and effectiveness of the sample preparation method. It involves comparing the analytical response of the analyte extracted from a biological sample to the response of the analyte in a neat solution at the same concentration.
Determination of Analytical Sensitivity and Lower Limits of Quantification
There are no published studies that have determined the analytical sensitivity and the lower limit of quantification (LLOQ) for Gemigliptin in preclinical biological matrices with this compound as the internal standard. The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Application in Quality Control and Reference Standard Certification in Research Settings
While commercial suppliers of this compound indicate its suitability for use in quality control and as a certified reference standard in research, there are no specific research articles or official documentation that detail its application in these contexts. In quality control, it would be used to prepare quality control samples at different concentration levels to monitor the performance of the bioanalytical method during routine use. As a certified reference standard, its purity and identity would be well-characterized and documented, making it suitable for calibrating other standards and ensuring the traceability of measurements.
Utility of Gemigliptin D4 Hydrochloride in Preclinical Pharmacokinetic and Metabolism Research
Application in Animal Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The use of isotopically labeled compounds like Gemigliptin-d4 Hydrochloride is a well-established practice in preclinical ADME studies. These studies are essential for understanding the fate of a drug candidate in a living organism and for predicting its pharmacokinetic profile in humans.
Preclinical studies in animal models such as rats, dogs, and monkeys are critical for determining the oral bioavailability and systemic exposure of new chemical entities. Following oral administration of Gemigliptin, its deuterated counterpart, this compound, is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify plasma concentrations of Gemigliptin over time.
Research in rats has shown that Gemigliptin is rapidly absorbed after oral administration, with a high bioavailability of approximately 95.2% (as determined by total radioactivity). researchgate.net In rats, dogs, and monkeys, the time to reach maximum plasma concentration (Tmax) is relatively short, indicating rapid absorption. wikipedia.org The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), has been shown to increase in a dose-proportional manner. The use of this compound ensures the reliability of these pharmacokinetic measurements, which are vital for establishing a compound's potential for further development.
Table 1: Pharmacokinetic Parameters of Gemigliptin in Different Animal Species
| Species | Bioavailability (%) | Tmax (hours) | Half-life (hours) |
|---|---|---|---|
| Rat | 94 | Not Specified | 3.6 |
| Dog | 73 | Not Specified | 5.2 |
This table is interactive. You can sort the data by clicking on the column headers.
Understanding where a drug distributes within the body is crucial for assessing its potential efficacy and toxicity. Studies using radiolabeled Gemigliptin ([14C]gemigliptin) in rats have shown that the drug does not accumulate in specific tissues, with the exception of organs involved in metabolism and excretion like the liver and kidneys. researchgate.net While this compound is not typically used for whole-body autoradiography, it plays a vital role as an internal standard for the quantitative analysis of Gemigliptin concentrations in tissue homogenates. This allows for a precise determination of the tissue-to-plasma concentration ratios, providing a detailed picture of the drug's distribution profile.
To understand how a drug is eliminated from the body, excretion studies are conducted to identify the major routes of elimination, typically via urine and feces. In studies with radiolabeled Gemigliptin in rats, it was found that the drug is excreted through both renal and fecal routes. researchgate.net Within seven days of oral administration, approximately 43.6% of the administered dose was recovered in the urine and 41.2% in the feces. researchgate.net Biliary excretion was also identified as a pathway, accounting for about 17.7% of the dose in the first 24 hours. researchgate.net In these studies, this compound is essential for the accurate quantification of the parent drug in urine, feces, and bile samples, helping to construct a complete picture of the drug's elimination pathways.
In Vitro Metabolism Investigations Utilizing this compound
In vitro metabolism studies are conducted to identify the metabolic pathways of a drug candidate and the enzymes responsible for its biotransformation. These studies provide insights into potential drug-drug interactions and the formation of active or inactive metabolites.
The primary metabolic pathway for Gemigliptin has been identified as hydroxylation. researchgate.net In vitro studies using liver microsomes and hepatocytes from various species, including humans, are performed to mimic the metabolic processes that occur in the body. In these experiments, Gemigliptin is incubated with the biological matrix, and the formation of metabolites is monitored over time. This compound is used as an internal standard to accurately quantify the depletion of the parent drug and the formation of its metabolites. Key metabolites that have been identified include a dehydrated metabolite (LC15-0516) and hydroxylated metabolites (LC15-0635 and LC15-0636). researchgate.net The cytochrome P450 enzyme CYP3A4 has been identified as the primary enzyme responsible for the metabolism of Gemigliptin to its major active metabolite. nih.govmims.com
Once metabolites are detected, their chemical structures must be elucidated. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques used for this purpose. While this compound itself is not directly used for the structural elucidation of metabolites of the non-deuterated drug, its use as an internal standard in LC-MS analyses helps to differentiate between the parent drug and its metabolites based on their mass-to-charge ratios. The stable isotope label in this compound results in a predictable mass shift, preventing any interference with the detection of Gemigliptin and its metabolites.
Table 2: Key Metabolites of Gemigliptin
| Metabolite | Metabolic Reaction | Biological System of Identification |
|---|---|---|
| LC15-0636 | Hydroxylation | Human Plasma, Rat Plasma, Urine, Feces, Bile |
| LC15-0635 | Hydroxylation | Rat Plasma, Urine, Feces, Bile |
This table is interactive. You can sort the data by clicking on the column headers.
Enzyme Kinetic Studies with Cytochrome P450 and Other Metabolic Enzymes
In preclinical research, understanding the metabolic profile of a drug candidate is crucial for predicting its efficacy and safety. Gemigliptin, and by extension its deuterated analog this compound, has been subject to in vitro studies to elucidate its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) system. These studies are fundamental in predicting potential drug-drug interactions and understanding the compound's clearance pathways.
Research has identified that the primary route of metabolism for gemigliptin is through the CYP3A4 isoenzyme. drugbank.comnih.gov This enzyme is responsible for the conversion of gemigliptin into its major active metabolite. drugbank.comnih.gov In vitro studies utilizing recombinant human CYP enzymes have confirmed that CYP3A4 is the dominant enzyme involved in this biotransformation.
Crucially, in vitro assessments have demonstrated that gemigliptin is not a significant inhibitor of a wide array of CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. nih.gov Furthermore, it has been shown that gemigliptin does not induce the activity of CYP1A2, CYP2C8, CYP2C9, CYP2C19, or CYP3A4. nih.gov This lack of inhibitory or inductive effect on major CYP enzymes suggests a low likelihood of gemigliptin altering the metabolic clearance of co-administered drugs that are substrates for these enzymes. The use of this compound in such studies allows for precise quantification of the parent compound and its metabolites, aiding in the accurate determination of enzyme kinetic parameters.
The following interactive table summarizes the findings from in vitro studies on gemigliptin's interaction with CYP enzymes.
| CYP Isoenzyme | Effect of Gemigliptin | Implication for Drug Interactions |
| CYP3A4 | Substrate | Potential for interaction with strong inhibitors or inducers of CYP3A4. |
| CYP1A2 | No inhibition or induction | Low potential for interaction with substrates of this enzyme. |
| CYP2A6 | No inhibition | Low potential for interaction with substrates of this enzyme. |
| CYP2B6 | No inhibition | Low potential for interaction with substrates of this enzyme. |
| CYP2C9 | No inhibition or induction | Low potential for interaction with substrates of this enzyme. |
| CYP2C19 | No inhibition or induction | Low potential for interaction with substrates of this enzyme. |
| CYP2D6 | No inhibition | Low potential for interaction with substrates of this enzyme. |
| CYP2E1 | No inhibition | Low potential for interaction with substrates of this enzyme. |
| CYP2C8 | No induction | Low potential for interaction with substrates of this enzyme. |
Mechanistic Pharmacokinetic Studies in Non-Human Biological Systems
Preclinical studies in animal models are essential to verify the in vitro predictions of drug-drug interactions. The use of this compound in these in vivo studies allows for the precise and sensitive measurement of its plasma concentrations, even in the presence of other compounds.
Consistent with the in vitro findings, preclinical and clinical studies have shown that gemigliptin has a low propensity for pharmacokinetic interactions with various co-administered drugs. viamedica.pl For instance, studies have demonstrated that gemigliptin does not significantly alter the pharmacokinetics of commonly used medications such as metformin, pioglitazone, glimepiride, and rosuvastatin. mdpi.com This provides in vivo evidence of its low potential for causing clinically relevant drug interactions with substrates of CYP2C8, CYP2C9, and CYP3A4, as well as with substrates of organic cation transporters. mdpi.com
The following interactive table presents a summary of preclinical and clinical findings on the pharmacokinetic interactions of gemigliptin with other compounds.
| Co-administered Compound | Substrate of | Effect of Gemigliptin on Compound's Pharmacokinetics |
| Metformin | OCT1, OCT2 | No significant alteration. mdpi.com |
| Pioglitazone | CYP2C8, CYP3A4 | No significant alteration. |
| Glimepiride | CYP2C9 | No significant alteration. |
| Rosuvastatin | OATP1B1, BCRP | No significant alteration. |
Understanding how a drug candidate is transported across biological barriers, such as the intestinal epithelium and the blood-brain barrier, is a critical component of preclinical pharmacokinetic assessment. Efflux transporters like P-glycoprotein (P-gp) can significantly impact a drug's absorption and distribution.
In vitro studies have indicated that gemigliptin does not induce P-glycoprotein. nih.gov While it was observed to mildly inhibit P-gp-mediated transport at high concentrations, this effect is considered unlikely to be clinically significant at therapeutic concentrations. nih.gov These in vitro findings suggest a low probability of gemigliptin causing significant interactions with co-administered P-gp substrates. nih.gov
Animal studies further contribute to the understanding of gemigliptin's transport characteristics. The bioavailability of gemigliptin has been shown to be species-dependent, with values of 94% in rats, 73% in dogs, and 26% in monkeys, suggesting potential differences in absorption and first-pass metabolism across species. The elimination of gemigliptin is balanced between renal and hepatic routes. In rats, approximately equal amounts of a radiolabeled dose were recovered in urine and feces. nih.gov This balanced clearance mechanism is advantageous, as impairment in one elimination pathway may be compensated by the other.
Advanced Research Considerations for Deuterium Labeled Gliptins
Isotopic Exchange Phenomena and Deuterium (B1214612) Label Stability in Biological Environments
A critical aspect of utilizing deuterium-labeled compounds in research is understanding the stability of the deuterium label. The potential for the deuterium to exchange with hydrogen from the surrounding biological environment can impact the interpretation of experimental results.
The rate of deuterium-hydrogen (D-H) exchange is influenced by several factors within a biological system. The chemical environment of the C-D bond is paramount; deuterium atoms attached to more acidic carbons are more susceptible to exchange. In the context of biological systems, enzymatic and non-enzymatic processes can facilitate this exchange.
Key factors include:
pH: The H/D exchange rate is pH-dependent, with the minimum rate for backbone amide hydrogens occurring at approximately pH 2.54. mdpi.comwikipedia.org Both acidic and basic conditions can catalyze the exchange.
Temperature: An increase in temperature generally accelerates the rate of D-H exchange, following the Arrhenius equation. mdpi.com
Enzymatic Activity: Certain enzymes can catalyze H/D exchange reactions, potentially leading to the loss of the deuterium label from a drug molecule.
Solvent Accessibility: The degree to which a deuterium-labeled site on a molecule is exposed to the aqueous biological environment influences the likelihood of exchange. youtube.comnih.gov
To ensure the integrity of data from studies using deuterium-labeled compounds, it is crucial to minimize label loss during sample handling and analysis. Several methodological strategies can be employed:
pH and Temperature Control: Maintaining a low temperature and a pH near the minimum exchange rate (around 2.5-3.0) during sample processing and storage can significantly slow down the back-exchange of deuterium for hydrogen. wikipedia.org
Rapid Analysis: Minimizing the time between sample collection and analysis reduces the opportunity for D-H exchange to occur.
Lyophilization: Freeze-drying samples can help to preserve the deuterium label by removing the aqueous environment necessary for exchange.
Mass Spectrometry Optimization: In hydrogen/deuterium exchange mass spectrometry (HDX-MS), optimizing instrumental parameters can reduce gas-phase hydrogen scrambling, where the deuterium label migrates within the molecule prior to analysis. nih.gov
Potential Isotope Effects on Preclinical Biological Activity and Pharmacokinetics
The replacement of hydrogen with deuterium can lead to the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov This effect can have significant implications for the biological activity and pharmacokinetic properties of a drug.
Gemigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. drugbank.comviamedica.plnih.govresearchgate.net For Gemigliptin-d4 Hydrochloride, the presence of deuterium at metabolically vulnerable positions can influence its interaction with the DPP-4 enzyme.
Enzyme Inhibition: If the metabolic breakdown of gemigliptin involves the cleavage of a C-H bond that is deuterated in Gemigliptin-d4, the KIE can slow down its metabolism. nih.govingenza.com This can lead to a more sustained concentration of the active drug, potentially enhancing its DPP-4 inhibitory activity over time.
Binding Affinity: While the KIE primarily affects reaction rates, subtle changes in molecular vibrations due to deuteration could, in theory, slightly alter the binding affinity of the drug for its target enzyme. However, these effects are generally considered to be minor compared to the impact on metabolism.
The following table illustrates the theoretical impact of the kinetic isotope effect on DPP-4 inhibition:
| Parameter | Non-Deuterated Gemigliptin | Gemigliptin-d4 | Rationale |
| Rate of Metabolism | Faster | Slower | The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage (Kinetic Isotope Effect). nih.gov |
| Duration of Action | Shorter | Longer | A slower metabolic rate results in the drug remaining at therapeutic concentrations for a longer period. |
| DPP-4 Binding Affinity | Baseline | Potentially Minor Change | Deuteration is unlikely to significantly alter the fundamental binding interactions with the enzyme. |
Deuteration can significantly alter the pharmacokinetic profile of a drug, which is often first evaluated in non-human preclinical species. nih.govresearchgate.net
Pharmacokinetic Parameters: The KIE can lead to a reduced rate of metabolic clearance, resulting in a longer half-life (t½), increased area under the concentration-time curve (AUC), and potentially higher maximum plasma concentration (Cmax). clearsynth.comnih.gov
Metabolic Profiles: Deuteration at a primary site of metabolism can shunt metabolism towards alternative pathways. This can result in a different profile of metabolites, which may have their own pharmacological or toxicological properties. Cytochrome P450 (CYP) enzymes are responsible for a significant portion of drug metabolism, and the KIE can be particularly pronounced in CYP-mediated reactions. nih.govnih.govresearchgate.net
Below is a table summarizing the potential effects of deuteration on key pharmacokinetic parameters:
| Pharmacokinetic Parameter | Expected Change with Deuteration | Underlying Mechanism |
| Half-life (t½) | Increase | Slower metabolic clearance due to the kinetic isotope effect. |
| Area Under the Curve (AUC) | Increase | Greater overall drug exposure resulting from a decreased rate of elimination. nih.gov |
| Maximum Concentration (Cmax) | Potential Increase | Slower initial metabolism can lead to higher peak plasma concentrations. nih.gov |
| Metabolic Clearance (CL) | Decrease | The primary driver for the observed changes in other pharmacokinetic parameters. |
Comparative Analysis with Other Stable Isotope Labels (e.g., Carbon-13, Nitrogen-15)
While deuterium is a commonly used stable isotope in drug metabolism studies, other isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also valuable tools. musechem.com Each has its own advantages and disadvantages.
Deuterium (²H):
Advantages: Relatively inexpensive and can be incorporated into molecules through various synthetic methods. scispace.com The significant mass difference from protium (B1232500) results in a pronounced KIE, which is useful for intentionally modifying metabolic profiles. nih.gov
Disadvantages: The potential for D-H exchange can complicate the interpretation of results if the label is not stable. ukisotope.com Deuterated standards may also exhibit slight differences in chromatographic retention times compared to their non-deuterated counterparts. ukisotope.com
Carbon-13 (¹³C):
Advantages: The ¹³C label is highly stable and not susceptible to exchange. ukisotope.com It has minimal impact on the chemical properties of the molecule, making it an excellent tracer for metabolic fate studies without significantly altering the drug's behavior. scispace.com
Disadvantages: The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. The smaller relative mass difference between ¹³C and ¹²C results in a negligible kinetic isotope effect.
Nitrogen-15 (¹⁵N):
Advantages: Similar to ¹³C, ¹⁵N is a stable label that does not undergo exchange. It is particularly useful for tracking the metabolic fate of nitrogen-containing compounds like many pharmaceuticals.
Disadvantages: The cost and synthetic complexity can be higher than for deuterium labeling. Like ¹³C, it does not typically produce a significant KIE.
The choice of isotope depends on the specific research question. For investigating and intentionally altering metabolic pathways, deuterium is often the isotope of choice due to the KIE. For purely tracking the fate of a molecule without perturbing its metabolism, ¹³C or ¹⁵N are generally preferred. nih.gov
Strategic Advantages and Limitations of Different Isotopic Labeling Approaches
Isotopic labeling involves the substitution of one or more atoms of a molecule with an isotope of the same element. chemicalsknowledgehub.com For pharmaceutical research, stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly employed. cerilliant.combiopharmaservices.comacanthusresearch.com The choice between these labeling strategies for gliptins involves a trade-off between synthetic accessibility, cost, and the specific requirements of the study.
Deuterium (²H) Labeling:
Deuterium labeling is a widely used technique where hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium. musechem.com This approach offers several strategic advantages. A primary benefit is the potential to improve the metabolic stability of a drug. musechem.comingenza.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. musechem.com This can result in a longer drug half-life and improved pharmacokinetic profile. musechem.comingenza.com
However, deuterium labeling also has limitations. One significant concern is the potential for "metabolic switching," where the blockage of one metabolic pathway due to deuteration may lead to the drug being metabolized through alternative, sometimes less desirable, pathways. osti.gov Additionally, deuterium labels on certain positions, such as on heteroatoms (e.g., oxygen or nitrogen) or on carbons adjacent to carbonyl groups, can be susceptible to exchange with protons from the surrounding solvent or biological matrix, compromising the integrity of the label. acanthusresearch.comukisotope.com In liquid chromatography-mass spectrometry (LC-MS) analysis, deuterated compounds may sometimes exhibit slightly different retention times compared to their non-labeled counterparts, which needs to be considered during method development. ukisotope.comscispace.com
Carbon-13 (¹³C) Labeling:
Carbon-13 labeling is another common approach where carbon atoms are replaced with the stable isotope ¹³C. A major advantage of ¹³C labeling is the high stability of the label; there is no risk of exchange or loss of the isotope. chemicalsknowledgehub.com This makes ¹³C-labeled compounds highly reliable as internal standards. chemicalsknowledgehub.com Furthermore, ¹³C labeling does not typically alter the chromatographic behavior of the molecule, meaning the labeled and unlabeled compounds will co-elute.
The primary limitation of ¹³C labeling is the often complex and costly synthetic procedures required for its incorporation into a drug molecule. The synthesis of ¹³C-labeled compounds can be more elaborate and time-consuming compared to deuterium labeling.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
|---|---|---|
| Advantages | - Can improve metabolic stability (Kinetic Isotope Effect) musechem.comingenza.com | - High label stability (no exchange) chemicalsknowledgehub.com |
| Limitations | - Potential for metabolic switching osti.gov | - More complex and costly synthesis
|
Selection Criteria for Optimal Internal Standards Based on Research Objectives
In quantitative bioanalysis, particularly using LC-MS, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. biopharmaservices.comwuxiapptec.com A stable isotopically labeled (SIL) version of the analyte, such as this compound, is considered the gold standard for an internal standard. biopharmaservices.com The selection of an optimal internal standard depends on several factors tied to the research objectives.
Key Selection Criteria:
Label Position and Stability: The isotopic label should be placed in a metabolically stable position within the molecule to prevent its loss during biological processing. chemicalsknowledgehub.com For deuterium-labeled standards, it is critical to avoid positions prone to chemical exchange. acanthusresearch.com The label should also be on a part of the molecule that will be detected in the mass spectrometer, especially if fragmentation is used for quantification. acanthusresearch.com
Mass Difference: The mass difference between the internal standard and the analyte should be sufficient to prevent mass spectrometric cross-talk. wuxiapptec.com A mass difference of at least 3 to 4 Daltons is generally recommended to minimize interference between the isotopic clusters of the analyte and the internal standard.
Isotopic Purity: The internal standard should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled analyte. cerilliant.com The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.
Co-elution: Ideally, the internal standard should have identical chromatographic properties to the analyte, ensuring that it experiences the same matrix effects. bioanalysis-zone.com While ¹³C-labeled standards generally co-elute perfectly, the slight difference in lipophilicity of deuterated compounds can sometimes lead to partial or complete chromatographic separation, which may compromise the ability of the internal standard to compensate for matrix effects. scispace.com
Research Objective Considerations:
The specific goals of a study will influence the choice of the internal standard. For single-dose pharmacokinetic studies, a deuterium-labeled standard may be sufficient if the label is stable and does not significantly alter the chromatographic retention time. However, for more complex studies, such as those investigating metabolic pathways or involving multiple interacting drugs, a ¹³C-labeled internal standard might be preferred due to its superior stability and predictable chromatographic behavior. chemicalsknowledgehub.com
| Criterion | Optimal Characteristic | Rationale |
|---|---|---|
| Label Stability | Placed on a non-exchangeable and metabolically stable part of the molecule. chemicalsknowledgehub.comacanthusresearch.com | Prevents loss of the label during sample processing and analysis, ensuring accurate quantification. |
| Mass Difference | Sufficient to avoid mass spectral overlap (typically ≥ 3-4 Da). wuxiapptec.com | Minimizes cross-talk and interference between the analyte and internal standard signals. |
| Isotopic Purity | High isotopic enrichment with minimal unlabeled analyte. cerilliant.com | Avoids artificially inflating the measured concentration of the analyte. |
| Chromatographic Behavior | Co-elution with the analyte. bioanalysis-zone.com | Ensures that both the analyte and the internal standard are subjected to the same matrix effects and ionization suppression or enhancement. |
Future Research Directions and Methodological Innovations
Development of Novel Synthetic Approaches for Complex Deuterium (B1214612) Labeling Patterns
The current Gemigliptin-d4 Hydrochloride features deuterium atoms at the 6,6,8,8-positions of the tetrahydropyrido[3,4-d]pyrimidine core. While this labeling pattern is effective for its primary use as an internal standard in mass spectrometry, future research is directed towards creating more complex and strategically deuterated analogues of DPP-4 inhibitors. The goal of such synthetic endeavors is to modulate the molecule's metabolic profile by leveraging the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. clearsynthdiscovery.com
Future synthetic approaches will likely move beyond simple labeling to incorporate site-selective deuteration at known metabolic "soft spots" to enhance pharmacokinetic properties. nih.gov Innovations in catalysis are key to achieving this. Methodologies employing iridium, palladium, or silver catalysts have shown success in the site-selective deuteration of N-heterocycles, a structural motif common in many pharmaceuticals. acs.orgresearchgate.netnih.gov These advanced techniques could enable the synthesis of novel Gemigliptin isotopologues with deuterium placed at different positions to systematically probe and optimize its metabolic fate. nih.gov The development of cleaner, more efficient methods like electrochemical flow synthesis also presents a promising avenue for producing deuterated compounds with high isotopic purity. bionauts.jp
| Synthetic Strategy | Catalyst/Reagent Example | Potential Application for DPP-4 Inhibitors | Reference(s) |
| Hydrogen Isotope Exchange (HIE) | Iridium(I) NHC/phosphine complexes | Site-selective deuteration of heterocyclic cores to block specific metabolic pathways. | acs.orgacs.org |
| Directed C-H Deuteration | Palladium catalysis with removable directing groups | Precise deuterium placement on aromatic rings within the drug structure. | researchgate.net |
| Metal-Free Aromatic HIE | Photoexcitation in deuterated solvents (e.g., HFIP-d1) | Selective deuteration at positions inaccessible by traditional metal catalysis. | researchgate.net |
| Flow Synthesis | Electrochemical membrane reactor with D2O | Efficient, scalable, and environmentally cleaner production of deuterated analogues. | bionauts.jp |
Integration of this compound in Advanced Omics Technologies for Systems Biology Research
While this compound is primarily used as an internal standard for pharmacokinetic analysis, its potential in the broader field of systems biology is largely untapped. Advanced "omics" technologies, such as metabolomics and proteomics, rely heavily on stable isotope labeling to trace metabolic pathways and quantify changes across the entire system. silantes.comnih.gov
Future research could utilize specifically designed deuterated versions of Gemigliptin not just as a passive standard, but as an active tracer in "fluxomics" or metabolomics studies. nih.gov By administering a deuterated DPP-4 inhibitor to a preclinical model, researchers could use mass spectrometry to track the drug's metabolic transformation and simultaneously measure its impact on endogenous metabolic networks. This approach, sometimes termed "deuteromics," can provide a holistic view of a drug's mechanism of action and its system-wide effects. nih.gov This would represent a significant shift from simply measuring drug concentration to understanding the dynamic interplay between the drug, its metabolites, and the broader biological system.
Expansion of Preclinical Research Applications for Deuterated DPP-4 Inhibitors
The utility of deuterated compounds extends beyond pharmacokinetics into fundamental mechanistic research in preclinical models. The ability of deuterium substitution to slow metabolism can be exploited to dissect the biological effects of the parent drug from those of its metabolites. nih.govnih.gov
DPP-4 inhibitors are being investigated for therapeutic effects beyond glycemic control, including in models of renal and inflammatory diseases. nih.gov A significant challenge in such research is determining whether the observed effects are due to the parent drug or its metabolites. Future preclinical studies could use a deuterated DPP-4 inhibitor like Gemigliptin-d4 to address this.
By reducing the rate of metabolism, the deuterated compound would prolong the exposure of tissues to the parent drug, allowing for a clearer assessment of its direct pharmacological effects on pathways related to inflammation or fibrosis in non-diabetic animal models, such as rat models of glomerular injury. nih.govnih.gov This approach helps to isolate the parent drug's mechanism of action, providing more precise insights that can guide further development.
Understanding how a drug distributes to and accumulates in specific tissues is crucial for assessing efficacy and potential toxicity. Traditional pharmacokinetic studies often rely on blood or plasma concentrations, which may not accurately reflect drug levels in target tissues. nih.gov Future research can leverage advanced imaging techniques to investigate the disposition of Gemigliptin-d4 in specialized biological compartments within animal models.
Techniques like Mass Spectrometry Imaging (MSI) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) allow for the label-free visualization and quantification of molecules directly in tissue sections. plu.mxharvard.edunih.govnih.gov These methods could be used to map the precise location of Gemigliptin-d4 within complex tissues, such as the kidney, pancreas, or sites of inflammation, at a subcellular level. plu.mxnih.gov This would provide invaluable data on target engagement and identify potential off-target accumulation, offering a far more detailed picture of drug disposition than is possible with conventional methods.
| Imaging Technique | Principle | Application for Gemigliptin-d4 | Reference(s) |
| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules desorbed from a tissue section to create a spatial map. | Quantitatively map the distribution of Gemigliptin-d4 and its metabolites in whole-body animal sections. | nih.govnih.gov |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Uses a focused ion beam to generate secondary ions from a sample surface, allowing for isotopic analysis at sub-100 nm resolution. | Visualize the uptake and localization of Gemigliptin-d4 within specific cells or subcellular organelles in target tissues. | plu.mxharvard.edu |
| Quantitative Whole-Body Autoradiography (QWBA) | Measures radioactivity from a radiolabeled (e.g., ³H or ¹⁴C) drug in whole-body animal sections. | While traditionally using radioactive labels, it provides a benchmark for tissue distribution studies. MSI offers a non-radioactive alternative. | nih.govbenthamscience.comqps.com |
Methodological Advancements in Trace Analysis and Ultra-Sensitive Quantification
The most immediate and established application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a critical methodological role that has significantly advanced the accuracy and reliability of pharmaceutical analysis. hilarispublisher.com
A SIL-IS is considered the "gold standard" for quantification because it has nearly identical chemical and physical properties to the analyte of interest. researchgate.net It co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing it to accurately correct for variations in sample extraction, processing, and matrix-induced ion suppression or enhancement. hilarispublisher.comnih.gov The use of Gemigliptin-d4 enables ultra-sensitive and highly precise quantification of Gemigliptin in complex biological matrices like plasma, which is essential for definitive pharmacokinetic studies.
Future advancements in this area will focus on refining analytical methods to achieve even lower limits of detection and on addressing potential challenges associated with deuterated standards. While stable, deuterium labels can sometimes exhibit minor chromatographic shifts or, in rare cases, undergo back-exchange. hilarispublisher.comsigmaaldrich.com Continued research into the optimal placement and number of deuterium atoms—as seen in the design of Gemigliptin-d4—is crucial for synthesizing next-generation internal standards that are unequivocally stable and behave identically to their non-deuterated counterparts, ensuring the highest level of analytical accuracy.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Gemigliptin-d4 Hydrochloride in academic research?
- Synthesis : Incorporate deuterium at specific positions using methods like hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis) or synthetic routes starting from deuterated precursors. Validate isotopic purity (>98% deuterium incorporation) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Characterization : Use hyphenated techniques such as HPLC-MS for purity assessment (≥95%), NMR (¹H, ¹³C, and ²H) to confirm structural integrity and deuteration sites, and X-ray crystallography for crystalline form verification. Stability studies under varying pH and temperature conditions are critical for storage recommendations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Follow institutional chemical hygiene plans and Safety Data Sheets (SDS) for hazard mitigation. Key steps include:
- Training : Mandatory training on spill management, waste disposal, and emergency procedures (e.g., eye/flush stations) .
- PPE : Use nitrile gloves, lab coats, and fume hoods for aerosol prevention.
- Storage : Store in airtight containers at -20°C, away from moisture and light, with regular inventory audits .
Q. How should researchers validate the purity and stability of this compound in long-term studies?
- Purity Validation : Employ reversed-phase HPLC with UV/Vis detection (λ = 210–280 nm) and compare retention times against non-deuterated standards. Use Karl Fischer titration for moisture content analysis .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Include control samples spiked with known impurities .
Advanced Research Questions
Q. How can researchers design in vitro experiments to evaluate the metabolic stability of this compound?
- Experimental Design :
- Use primary hepatocytes or microsomal fractions (human/rodent) incubated with the compound (1–100 µM). Include positive controls (e.g., testosterone for CYP3A4 activity).
- Quantify parent compound and metabolites via LC-MS/MS at 0, 15, 30, 60, and 120 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
Q. What strategies resolve contradictory pharmacokinetic (PK) data for this compound across preclinical studies?
- Root-Cause Analysis :
- Variable Control : Standardize dosing regimens (e.g., oral vs. intravenous), animal strains, and fasting states.
- Analytical Cross-Validation : Harmonize LC-MS/MS protocols (e.g., ionization modes, collision energies) between labs .
Q. What advanced techniques are used to study the receptor-binding kinetics of this compound?
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., DPP-4) on sensor chips and measure real-time association/dissociation rates (kₐ, k𝒹). Use deuterated analogs to probe isotope effects on binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into receptor solutions. Compare thermodynamic profiles (ΔH, ΔS) with non-deuterated versions .
Q. How can researchers optimize bioanalytical assays for quantifying this compound in complex biological matrices?
- Sample Preparation : Use protein precipitation (acetonitrile:plasma = 3:1) followed by solid-phase extraction (C18 cartridges). Spike with deuterated internal standards (e.g., Gemigliptin-d8) to correct for matrix effects .
- LC-MS/MS Parameters :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).
- MRM Transitions: Monitor m/z 456.2 → 328.1 (quantifier) and 456.2 → 210.1 (qualifier) .
Data Reporting and Reproducibility
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Detailed Methods : Specify batch-specific deuterium content, solvent history, and equipment calibration dates. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Negative Controls : Report results from stability blanks and solvent-only samples to exclude artifacts. Use CONSORT-like checklists for in vivo studies .
Q. How should researchers address batch-to-batch variability in deuterated Gemigliptin formulations?
- Quality Control (QC) : Implement acceptance criteria (e.g., ±2% deuterium content) using high-resolution MS. Perform equivalence testing (90–110% confidence intervals) against reference batches .
- Stability-Indicating Methods : Develop forced degradation profiles (e.g., oxidative, thermal stress) to identify critical quality attributes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
